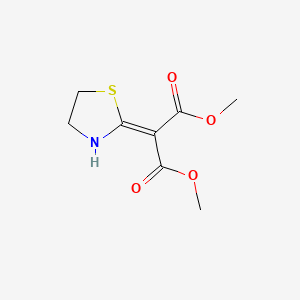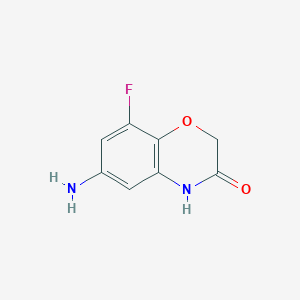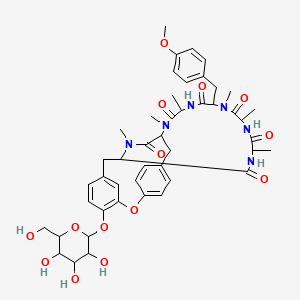
ポリ(2,5-ジ(ヘキシルオキシ)シアノテレフタリル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(2,5-di(hexyloxy)cyanoterephthalylidene): is an electron-conducting polymer that belongs to the family of cyano-derivatives of poly(phenylenevinylene). This compound is known for its n-type semiconductor properties and is used in various applications, including organic photovoltaics and polymeric light-emitting diodes .
科学的研究の応用
Poly(2,5-di(hexyloxy)cyanoterephthalylidene) has a wide range of scientific research applications, including:
Chemistry: Used in the development of new materials for organic electronics and photovoltaics.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for drug delivery systems and medical imaging.
Industry: Utilized in the production of polymeric light-emitting diodes and other electronic devices
作用機序
Target of Action
Poly(2,5-di(hexyloxy)cyanoterephthalylidene), also known as CN-PPV, is an electron conducting polymer . Its primary target is the electron transport chain in organic photovoltaics .
Mode of Action
CN-PPV interacts with its targets by facilitating electron transport . As an n-type semiconductor, it has a high electron mobility, which allows it to effectively conduct electrons .
Biochemical Pathways
The primary biochemical pathway affected by CN-PPV is the electron transport chain in organic photovoltaics . By conducting electrons, CN-PPV plays a crucial role in the conversion of light energy into electrical energy .
Pharmacokinetics
The high electron mobility of CN-PPV influences its bioavailability in the electron transport chain .
Result of Action
The result of CN-PPV’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . This is achieved through its role in conducting electrons in the electron transport chain .
Action Environment
The action of CN-PPV can be influenced by environmental factors such as temperature and light intensity . These factors can affect the efficiency of electron transport and, consequently, the efficiency of energy conversion in organic photovoltaics .
生化学分析
Biochemical Properties
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) plays a significant role in biochemical reactions due to its electron-conducting properties. It interacts with various enzymes and proteins involved in electron transport chains. For instance, it can interact with cytochrome c oxidase, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to accept and donate electrons, thereby influencing the redox state of the biomolecules it interacts with .
Cellular Effects
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s metabolic state. Additionally, its interaction with cell membrane proteins can influence cell signaling pathways, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit or activate enzymes by altering their redox state. For instance, it can bind to the active site of cytochrome c oxidase, affecting its electron transfer activity. This binding interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in a decrease in its electron-conducting properties, thereby affecting its biochemical interactions and cellular effects .
Dosage Effects in Animal Models
The effects of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) vary with different dosages in animal models. At low doses, the compound can enhance electron transport and cellular metabolism. At high doses, it can exhibit toxic effects, such as oxidative stress and cell death. These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications .
Metabolic Pathways
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons in the electron transport chain. These interactions can affect metabolic flux and the levels of various metabolites, thereby altering cellular metabolism .
Transport and Distribution
Within cells and tissues, POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For instance, the compound can accumulate in the mitochondria, where it interacts with electron transport chain proteins .
Subcellular Localization
The subcellular localization of POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI) is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The mitochondrial localization allows the compound to modulate electron transport and cellular metabolism effectively .
準備方法
Synthetic Routes and Reaction Conditions: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is synthesized through a polymerization process involving the monomer 2,5-di(hexyloxy)terephthalaldehyde and a cyano group donor. The polymerization is typically carried out under inert conditions to prevent unwanted side reactions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of poly(2,5-di(hexyloxy)cyanoterephthalylidene) involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The polymer is then purified and processed into the desired form, such as films or powders, for various applications .
化学反応の分析
Types of Reactions: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the polymer.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with different functional groups .
類似化合物との比較
- Poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene)
- Poly(3-hexylthiophene-2,5-diyl)
- Poly(9,9-di-n-octylfluorenyl-2,7-diyl)
Comparison: Poly(2,5-di(hexyloxy)cyanoterephthalylidene) is unique due to its cyano group, which enhances its electron-conducting properties compared to other similar compounds. This makes it particularly suitable for applications in organic photovoltaics and light-emitting diodes .
特性
CAS番号 |
151897-69-7 |
|---|---|
分子式 |
(C42H58N2O4)n |
分子量 |
0 |
同義語 |
POLY(2 5-DI(HEXYLOXY)CYANOTEREPHTHALYLI& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1175830.png)

![RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester](/img/structure/B1175835.png)

